4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives
Mechanism of Action
Target of Action
The compound, also known as N,N-dimethyl-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-sulfonamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei
Result of Action
The compound has shown to have potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method includes the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) . This reaction is carried out under reflux conditions in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole derivative with potent CDK inhibitory activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their multi-targeted kinase inhibition and apoptosis induction.
Uniqueness
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, such as the combination of pyrazole and pyrimidine rings with a sulfonamide group. This unique structure contributes to its high selectivity and potency as a CDK inhibitor, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N,N-dimethyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)19-8-6-18(7-9-19)12-10-13(15-11-14-12)20-5-3-4-16-20/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGDOODVXSPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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